molecular formula C10H10ClNO3 B2827928 5-Oxo-5,6,7,8-tetrahydroquinoline-3-carboxylic acid hydrochloride CAS No. 2137886-64-5

5-Oxo-5,6,7,8-tetrahydroquinoline-3-carboxylic acid hydrochloride

Cat. No.: B2827928
CAS No.: 2137886-64-5
M. Wt: 227.64
InChI Key: WXPLKMHKPXLQFJ-UHFFFAOYSA-N
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Description

Historical Context in Medicinal Chemistry Research

The exploration of tetrahydroquinoline derivatives in drug discovery traces back to the mid-20th century, when the structural simplification of natural alkaloids revealed their utility as bioactive scaffolds. Early work focused on fully aromatic quinoline systems, such as chloroquine, but the development of partially hydrogenated analogs emerged as a strategy to enhance solubility and reduce toxicity. The specific interest in 5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxylic acid hydrochloride arose from its hybrid structure, which combines the planar aromaticity of quinoline with the conformational flexibility of a saturated ring. PubChem records indicate systematic studies on this compound began in the early 2000s, coinciding with advances in high-throughput synthesis and crystallography. Its hydrochloride salt form, first cataloged in 2016, addressed early challenges in aqueous solubility, enabling broader pharmacological screening.

Structural Significance Within Tetrahydroquinoline Derivatives

The molecular architecture of this compound (C₁₀H₁₂ClNO₃) distinguishes it from related derivatives through three key features:

  • Partially Saturated Bicyclic System : The 5,6,7,8-tetrahydroquinoline core introduces chair-like conformations that influence receptor binding kinetics.
  • Electron-Deficient Ketone Group : The 5-oxo moiety enhances hydrogen-bonding capacity, as evidenced by IR spectra showing strong C=O stretching at 1,680–1,700 cm⁻¹.
  • Carboxylic Acid Functionality : Positioned at C3, this group enables salt formation and coordination with metal ions, a property leveraged in catalyst design.

Table 1: Structural Comparison of Tetrahydroquinoline Derivatives

Compound Name Molecular Formula Key Functional Groups Biological Activity
This compound C₁₀H₁₂ClNO₃ Ketone, carboxylic acid, HCl salt Under investigation
2,4-Dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxylic acid C₁₂H₁₃NO₃ Methyl groups, ketone Antimicrobial
1,2,3,4-Tetrahydroquinoline-3-carboxylic acid hydrochloride C₁₀H₁₂ClNO₂ Fully saturated core, HCl salt Neuromodulatory

Data derived from PubChem and synthetic studies highlight how minor structural variations profoundly alter bioactivity profiles.

Research Importance in Drug Discovery Paradigms

This compound’s importance stems from its dual role as a synthetic intermediate and a potential therapeutic agent. The carboxylic acid group facilitates derivatization into esters or amides, enabling structure-activity relationship (SAR) studies. Recent work demonstrates its utility in synthesizing kinase inhibitors, where the ketone group participates in crucial hydrogen bonds with ATP-binding pockets. Additionally, its planar aromatic region allows π-π stacking interactions with tyrosine residues, a mechanism observed in protease inhibition. PubChem’s BioAssay database lists 12 associated bioactivity entries, though detailed results remain proprietary.

Current Research Landscape and Knowledge Gaps

Ongoing studies focus on three areas:

  • Synthetic Optimization : Novel one-pot methods using BF₃·Et₂O catalysis achieve 78% yields, surpassing traditional multistep routes.
  • Computational Modeling : Density functional theory (DFT) analyses predict strong electrophilicity at C2, suggesting susceptibility to nucleophilic attack.
  • Biological Screening : Preliminary data from in vitro assays indicate IC₅₀ values of 12–45 μM against carbonic anhydrase isoforms, though in vivo studies are lacking.

Critical gaps include incomplete metabolic stability profiles and limited data on blood-brain barrier permeability. Furthermore, the hydrochloride salt’s impact on crystallization behavior remains underexplored despite its implications for formulation.

Theoretical Framework and Research Objectives

Theoretical investigations center on the compound’s tautomeric equilibria and pH-dependent solubility. The ketone-enol tautomerism, influenced by the carboxylic acid group, may explain its variable reactivity in polar versus apolar solvents. Current research objectives prioritize:

  • Elucidating solid-state dynamics via X-ray diffraction
  • Developing regioselective functionalization protocols
  • Expanding in silico ADMET (absorption, distribution, metabolism, excretion, toxicity) predictions

These efforts aim to position this compound as a versatile scaffold for next-generation therapeutics targeting inflammatory and oncological pathways.

Properties

IUPAC Name

5-oxo-7,8-dihydro-6H-quinoline-3-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3.ClH/c12-9-3-1-2-8-7(9)4-6(5-11-8)10(13)14;/h4-5H,1-3H2,(H,13,14);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXPLKMHKPXLQFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C=N2)C(=O)O)C(=O)C1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2137886-64-5
Record name 5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxylic acid hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Oxo-5,6,7,8-tetrahydroquinoline-3-carboxylic acid hydrochloride typically involves the cyclization of appropriate precursors under acidic conditions. One common method includes the reaction of aniline derivatives with diethyl ethoxymethylenemalonate, followed by cyclization and hydrolysis . The reaction conditions often require heating and the use of solvents such as ethanol or acetic acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Industrial methods also focus on minimizing waste and improving the scalability of the production .

Chemical Reactions Analysis

Types of Reactions

5-Oxo-5,6,7,8-tetrahydroquinoline-3-carboxylic acid hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinoline derivatives, which can be further functionalized for specific applications in medicinal chemistry and material science .

Scientific Research Applications

5-Oxo-5,6,7,8-tetrahydroquinoline-3-carboxylic acid hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes and receptors.

    Industry: It is used in the development of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 5-Oxo-5,6,7,8-tetrahydroquinoline-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. It may also interact with cellular receptors, modulating signal transduction pathways involved in cell growth and differentiation .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Key Derivatives

The following table summarizes critical structural analogs and their properties:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Availability
5-Oxo-5,6,7,8-tetrahydroquinoline-3-carboxylic acid hydrochloride EN 300-761750 C₁₁H₁₂ClNO₃ ~237.67 Carboxylic acid, HCl salt Discontinued
Ethyl 5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate 106960-78-5 C₁₂H₁₃NO₃ 219.24 Ethyl ester Available
2,4-Dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxylic acid EN300-19518371 C₁₃H₁₅NO₃ 291.27 2,4-Dimethyl, carboxylic acid Not specified
2-Chloro-7,7-dimethyl-5,6,7,8-tetrahydroquinoline-3-carboxylic acid hydrochloride 2225147-60-2 C₁₂H₁₅Cl₂NO₃ ~308.16 (calc.) 2-Chloro, 7,7-dimethyl, HCl salt Available
Oxolinic acid (5-ethyl-5,8-dihydro-8-oxo-1,3-dioxolo[4,5-g]quinoline-7-carboxylic acid) - C₁₃H₁₁NO₅ 261.23 Ethyl, dioxolo ring Pharmaceutical use
Key Observations:
  • Ethyl ester derivative (CAS 106960-78-5) : Replaces the carboxylic acid with an ethyl ester, reducing polarity and enhancing lipophilicity. This modification is typical for improving membrane permeability in prodrug strategies .
  • Chloro-dimethyl analog (2225147-60-2) : The chloro substituent increases electrophilicity, while dimethyl groups may enhance hydrophobic interactions in biological systems .
  • Oxolinic acid : A pharmacologically active analog with a dioxolo ring and ethyl group, used as an antimicrobial agent. This highlights the role of substituents in modulating bioactivity .

Physicochemical and Functional Comparisons

Solubility and Reactivity:
  • The hydrochloride salt form of the parent compound enhances water solubility compared to neutral analogs like the ethyl ester .
  • The ester derivative (219.24 g/mol) is less polar than the carboxylic acid hydrochloride (~237.67 g/mol), favoring organic solvent solubility .

Commercial and Research Implications

  • Availability Challenges : The discontinuation of the parent compound may drive researchers toward accessible analogs like the ethyl ester or chloro-dimethyl derivatives.
  • Purity and Grade Variability : highlights varying purity categories (e.g., F1, F3) among analogs, which could impact reproducibility in sensitive applications .

Biological Activity

5-Oxo-5,6,7,8-tetrahydroquinoline-3-carboxylic acid hydrochloride (CAS No. 2137886-64-5) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and synthesis of derivatives that enhance its therapeutic efficacy.

The molecular formula for this compound is C10H10ClNO3C_{10}H_{10}ClNO_3 with a molecular weight of 227.64 g/mol. The compound features a tetrahydroquinoline structure which is significant in various biological applications.

Research indicates that 5-Oxo-5,6,7,8-tetrahydroquinoline derivatives can act as multidrug resistance (MDR) reversal agents in cancer therapy. These compounds have been shown to modulate the activity of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp), which is often overexpressed in resistant cancer cells. By inhibiting P-gp, these compounds can enhance the efficacy of conventional chemotherapeutic agents by preventing their efflux from cancer cells .

Case Studies

  • Study on MDR Reversal :
    A study synthesized several derivatives of 5-oxo-tetrahydroquinolines and evaluated their effectiveness against P-gp overexpressing MES-SA-DX5 human uterine sarcoma cells. The most potent derivatives induced significant apoptosis and cell cycle alterations while demonstrating selective cytotoxicity against resistant cancer cells compared to non-cancerous HEK-293 cells .
  • Cytotoxicity Assessment :
    The cytotoxic effects of these compounds were evaluated using MTT assays against various cancer cell lines including MCF-7 (breast cancer), A-549 (lung cancer), and K562 (leukemia). The results indicated that certain derivatives exhibited high cytotoxicity specifically towards MDR cells while sparing non-cancerous cells .

Synthesis and Structure-Activity Relationship

The synthesis of 5-Oxo-5,6,7,8-tetrahydroquinoline derivatives involves several chemical transformations aimed at enhancing their biological activity. Modifications to the tetrahydroquinoline scaffold have been explored to optimize potency against cancer cells.

Derivative Modification Activity
A12,4-dichlorophenyl moietyHigh P-gp inhibition
A24-bromophenyl moietySelective against MDR
B1Various substitutionsInduced apoptosis in resistant cells
B2Enhanced lipophilicityIncreased cytotoxicity

Q & A

Q. What are the standard synthetic routes for preparing 5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxylic acid hydrochloride, and what critical parameters influence yield?

The compound is typically synthesized via multi-step reactions starting from quinoline derivatives. A common approach involves cyclization of substituted anilines with diketones or keto-esters under acidic conditions, followed by hydrolysis and hydrochlorination. Key parameters include reaction temperature (optimized between 80–120°C), solvent polarity (e.g., ethanol or acetic acid), and catalyst selection (e.g., p-toluenesulfonic acid for cyclization). Post-synthetic purification via recrystallization in ethanol/water mixtures is critical to isolate the hydrochloride salt .

Q. How is the structural integrity of this compound validated post-synthesis?

Characterization relies on spectroscopic methods:

  • ¹H/¹³C NMR : Confirms the tetrahydroquinoline scaffold and substituent positions (e.g., carbonyl at C5, carboxylic acid at C3).
  • FT-IR : Identifies the carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and ketone C=O (~1680–1720 cm⁻¹).
  • Elemental Analysis : Validates stoichiometry but may require complementary techniques (e.g., Karl-Fischer titration) to account for hydrate formation, as seen in related hydrochlorides .

Q. What are the solubility and stability profiles of this compound under laboratory conditions?

The hydrochloride salt enhances water solubility compared to the free base. It is stable in dry, airtight containers at 4°C but degrades under prolonged exposure to light or humidity. Storage in amber glass vials with desiccants (e.g., silica gel) is recommended. Solubility in DMSO (>10 mg/mL) facilitates biological assays, while methanol is preferred for chromatographic analysis .

Advanced Research Questions

Q. How can microwave-assisted synthesis be optimized to improve reaction efficiency for this compound?

Microwave irradiation reduces reaction times from hours to minutes by enhancing thermal uniformity. For example, cyclization steps achieve ~90% yield in 15–20 minutes at 100°C using ethanol as a solvent. Parameters to optimize include microwave power (150–300 W), pressure control, and precursor stoichiometry (1:1.2 molar ratio of aniline to diketone). This method minimizes side products like over-oxidized quinoline derivatives .

Q. What strategies resolve discrepancies in biological activity data across studies?

Contradictions often arise from variations in assay conditions (e.g., pH, serum protein binding) or impurities in test samples. To address this:

  • Purity Assessment : Use HPLC-MS (≥95% purity threshold) to exclude confounding impurities.
  • Standardized Assays : Replicate studies under controlled conditions (e.g., fixed incubation time, cell line passage number).
  • Structure-Activity Relationship (SAR) : Compare activity across analogs to isolate functional group contributions (e.g., trifluoromethyl vs. chlorine substituents) .

Q. How do substituent modifications on the quinoline ring influence pharmacological activity?

SAR studies reveal:

  • C5 Oxo Group : Essential for hydrogen bonding with target enzymes (e.g., aromatase inhibition).
  • C3 Carboxylic Acid : Enhances solubility and ionic interactions with binding pockets.
  • C8 Chlorine : Increases lipophilicity and membrane permeability, as seen in related 8-chloro-quinoline derivatives. Computational docking studies (e.g., AutoDock Vina) can predict binding affinities for new analogs .

Q. What advanced analytical methods are used to characterize hydrate forms of this hydrochloride salt?

Hydrate quantification combines:

  • Thermogravimetric Analysis (TGA) : Measures weight loss upon dehydration (e.g., 10–15% water content).
  • Powder X-ray Diffraction (PXRD) : Distinguishes crystalline forms (anhydrous vs. hydrate).
  • Dynamic Vapor Sorption (DVS) : Assesses hygroscopicity under controlled humidity. For example, a sesquihydrate may form at 40–60% relative humidity .

Methodological Considerations

Q. How to design a stability-indicating HPLC method for this compound?

  • Column : C18 (5 µm, 250 × 4.6 mm).
  • Mobile Phase : Gradient of 0.1% trifluoroacetic acid (TFA) in water (A) and acetonitrile (B).
  • Detection : UV at 254 nm.
  • Validation : Include specificity (forced degradation via heat/acid), linearity (R² ≥0.998), and precision (%RSD <2%). This method resolves degradation products like decarboxylated derivatives .

Q. What in vitro models are suitable for evaluating its antimicrobial efficacy?

  • Bacterial Strains : Gram-negative (e.g., E. coli ATCC 25922) and Gram-positive (e.g., S. aureus ATCC 29213).
  • Assay : Broth microdilution (CLSI guidelines) to determine MIC values. Include a positive control (e.g., ciprofloxacin) and assess synergy with β-lactams using checkerboard assays. Note that efflux pump inhibitors (e.g., PAβN) may enhance activity against resistant strains .

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